molecular formula C15H12ClNO4S B13086633 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+

2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+

Cat. No.: B13086633
M. Wt: 337.8 g/mol
InChI Key: IHVBYDJTUSGCBT-ICFOKQHNSA-N
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Description

2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+ is a complex organic compound with a molecular formula of C15H12ClNO4S This compound is known for its unique structure, which includes a benzodioxine ring fused with a sulfonic acid group, a chloro-phenyl group, and a methyleneamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+ typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+ undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro-phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+ has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+ involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+ is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C15H12ClNO4S

Molecular Weight

337.8 g/mol

IUPAC Name

(Z)-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)benzenecarboximidoyl chloride

InChI

InChI=1S/C15H12ClNO4S/c16-15(11-4-2-1-3-5-11)17-22(18,19)12-6-7-13-14(10-12)21-9-8-20-13/h1-7,10H,8-9H2/b17-15-

InChI Key

IHVBYDJTUSGCBT-ICFOKQHNSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)/N=C(/C3=CC=CC=C3)\Cl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N=C(C3=CC=CC=C3)Cl

Origin of Product

United States

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